molecular formula C21H14ClN3O5S B266518 7-Chloro-1-(2,5-dimethoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-1-(2,5-dimethoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B266518
M. Wt: 455.9 g/mol
InChI Key: MVLSRPDUHQFBLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-1-(2,5-dimethoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, also known as DTP3, is a small molecule inhibitor that has been the subject of scientific research due to its potential therapeutic applications. DTP3 is a synthetic compound that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 7-Chloro-1-(2,5-dimethoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves the inhibition of the transcription factor FOXM1, which is overexpressed in many types of cancer and is involved in the regulation of cell proliferation and survival. By inhibiting FOXM1, 7-Chloro-1-(2,5-dimethoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is able to induce apoptosis in cancer cells and inhibit their proliferation.
Biochemical and physiological effects:
7-Chloro-1-(2,5-dimethoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to have significant biochemical and physiological effects. In addition to its ability to inhibit the proliferation of cancer cells and induce apoptosis, 7-Chloro-1-(2,5-dimethoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to have anti-inflammatory effects. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is involved in the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 7-Chloro-1-(2,5-dimethoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in lab experiments is its specificity for FOXM1. This allows researchers to investigate the role of FOXM1 in various cellular processes and diseases. However, one of the limitations of using 7-Chloro-1-(2,5-dimethoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of 7-Chloro-1-(2,5-dimethoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in scientific research. One area of focus is the development of more potent and selective inhibitors of FOXM1. Additionally, 7-Chloro-1-(2,5-dimethoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is being investigated for its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, 7-Chloro-1-(2,5-dimethoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is being investigated for its potential use in the treatment of other diseases, such as inflammatory diseases and cardiovascular diseases.
In conclusion, 7-Chloro-1-(2,5-dimethoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a small molecule inhibitor that has been the subject of scientific research due to its potential therapeutic applications. Its ability to inhibit the proliferation of cancer cells, induce apoptosis, and have anti-inflammatory effects make it a promising candidate for the treatment of various diseases. While there are limitations to its use in lab experiments, the future directions for the use of 7-Chloro-1-(2,5-dimethoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in scientific research are promising.

Synthesis Methods

The synthesis of 7-Chloro-1-(2,5-dimethoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves a multi-step process that includes the condensation of 2,5-dimethoxybenzaldehyde with thiourea to form 2,5-dimethoxyphenyl-1,3,4-thiadiazole. This intermediate is then reacted with ethyl acetoacetate to form 2-ethyl-4-(2,5-dimethoxyphenyl)-1,3-thiazole-5-carboxylic acid ethyl ester. The final step involves the reaction of this intermediate with 4-chloro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione to yield 7-Chloro-1-(2,5-dimethoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione.

Scientific Research Applications

7-Chloro-1-(2,5-dimethoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been the subject of scientific research due to its potential therapeutic applications. It has been shown to inhibit the proliferation of cancer cells in various types of cancer, including breast cancer, lung cancer, and ovarian cancer. 7-Chloro-1-(2,5-dimethoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 7-Chloro-1-(2,5-dimethoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to have anti-inflammatory properties and has been investigated for its potential use in the treatment of inflammatory diseases.

properties

Product Name

7-Chloro-1-(2,5-dimethoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Molecular Formula

C21H14ClN3O5S

Molecular Weight

455.9 g/mol

IUPAC Name

7-chloro-1-(2,5-dimethoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C21H14ClN3O5S/c1-28-11-4-6-14(29-2)12(8-11)17-16-18(26)13-7-10(22)3-5-15(13)30-19(16)20(27)25(17)21-24-23-9-31-21/h3-9,17H,1-2H3

InChI Key

MVLSRPDUHQFBLF-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)C2C3=C(C(=O)N2C4=NN=CS4)OC5=C(C3=O)C=C(C=C5)Cl

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2C3=C(C(=O)N2C4=NN=CS4)OC5=C(C3=O)C=C(C=C5)Cl

Origin of Product

United States

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